N-etil-2-((fenilsulfonil)metil)pirrolidina-1-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

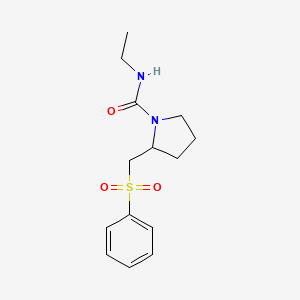

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenylsulfonyl group, which is known for its electron-withdrawing properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This reaction is carried out in organic solvents like dichloromethane or toluene. The compound exhibits unique chemical properties due to the combination of the pyrrolidine ring and the phenylsulfonyl group, allowing for various chemical reactions such as oxidation, reduction, and substitution.

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide has demonstrated notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound effectively inhibits bacterial growth at concentrations lower than traditional antibiotics. A study reported a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents, suggesting its potential as an alternative treatment.

Anticancer Mechanisms

The compound has shown promise in anticancer research by inducing apoptosis in cancer cells. Mechanistic studies revealed that it modulates the Nrf2-Keap1 pathway, which is crucial for cellular responses to oxidative stress. In experiments involving various cancer cell lines, N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide significantly reduced cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide against multiple bacterial strains. The results showed that the compound inhibited growth effectively, positioning it as a viable candidate for further development in antimicrobial therapies.

Study 2: Anticancer Mechanism

In vitro studies involving cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The observed effects were linked to the inhibition of specific protein-protein interactions associated with cancer progression, highlighting its potential role in anticancer drug development .

Research Applications

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is being explored across several research domains:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic effects.

- Pharmacology : Investigating its role in overcoming drug resistance mechanisms in cancer cells.

- Material Science : Developing new materials due to its unique chemical properties.

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that pyrrolidine derivatives are known to interact with their targets, causing a variety of changes .

Biochemical Pathways

Pyrrolidine derivatives are known to affect various biological activities, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives have been studied, which can impact their bioavailability .

Result of Action

It is known that pyrrolidine derivatives have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used to replace the sulfonyl group.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrrolidine compounds .

Comparación Con Compuestos Similares

Similar Compounds

N-ethyl-2-aminomethylpyrrolidine: Lacks the phenylsulfonyl group, resulting in different chemical properties and biological activities.

N-methyl-2-pyrrolidone: A simpler pyrrolidine derivative with different industrial applications.

Uniqueness

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is unique due to the presence of both the pyrrolidine ring and the phenylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with an ethyl group and a phenylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride under basic conditions, commonly using solvents like dichloromethane. The reaction is catalyzed by bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. Recent findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and the inhibition of specific protein-protein interactions (PPIs) related to cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Oxidative Stress | Modulation of cellular defense systems |

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide effectively inhibited growth at concentrations lower than traditional antibiotics. The compound showed a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents, indicating its potential as an alternative treatment.

Study 2: Anticancer Mechanism

In a series of experiments involving cancer cell lines, it was observed that the compound could significantly reduce cell viability. The mechanism was linked to the modulation of the Nrf2-Keap1 pathway, which plays a crucial role in cellular responses to oxidative stress. This pathway's inhibition can lead to increased apoptosis in cancer cells, making the compound a candidate for further development in cancer therapies .

Research Applications

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is being explored for various applications:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Pharmacology : Investigating its role in drug resistance mechanisms in cancer cells.

- Material Science : Exploring its use in developing new materials due to its unique chemical properties .

Propiedades

IUPAC Name |

2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXUCOWQNCSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.